
Thromboxa-5,13,17-trien-1-oic acid, 9,15-dihydroxy-11-oxo-, (5Z,9alpha,13E,15S,17Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a member of the thromboxane family, which are eicosanoids derived from arachidonic acid and play a crucial role in various physiological processes, including blood clotting and vascular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thromboxane B3 typically involves the conversion of arachidonic acid to thromboxane A2, followed by its hydrolysis to form Thromboxane B3. This process requires specific enzymes, such as thromboxane synthase and hydrolytic enzymes, under controlled conditions to ensure the correct stereochemistry and functional groups.
Industrial Production Methods: Industrial production of Thromboxane B3 is not commonly reported due to its complex synthesis and the availability of more stable analogs for research and therapeutic purposes. advancements in synthetic organic chemistry may allow for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Thromboxane B3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Various nucleophiles and electrophiles can be used to substitute hydrogen atoms or functional groups in the molecule.
Major Products Formed:
Oxidation: Formation of additional hydroxyl groups or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thromboxane B3 is primarily used in scientific research to study its role in physiological processes and its potential therapeutic applications. It is involved in platelet aggregation, vasoconstriction, and inflammation, making it a target for research in cardiovascular diseases, thrombosis, and other inflammatory conditions.
Wirkmechanismus
Thromboxane B3 exerts its effects through its interaction with thromboxane receptors on platelets and vascular smooth muscle cells. This interaction leads to platelet activation and aggregation, as well as vasoconstriction, which are essential processes in hemostasis and wound healing. The molecular targets and pathways involved include the thromboxane A2 receptor and downstream signaling pathways that regulate these physiological responses.
Vergleich Mit ähnlichen Verbindungen
Thromboxane A2
Thromboxane B2
Prostaglandin H2
Prostaglandin E2
Eigenschaften
Molekularformel |
C20H30O6 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(Z)-7-[(2R)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16?,17?,18-/m1/s1 |
InChI-Schlüssel |
OAHMLWQISGEXBB-PDVMSHQQSA-N |
Isomerische SMILES |
CC/C=C\CC(/C=C/[C@@H]1C(C(CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


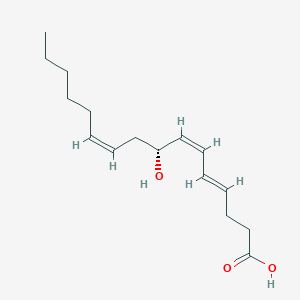
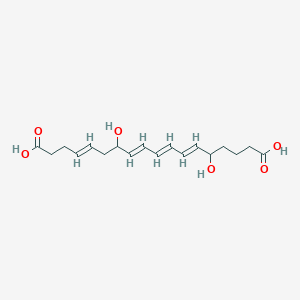
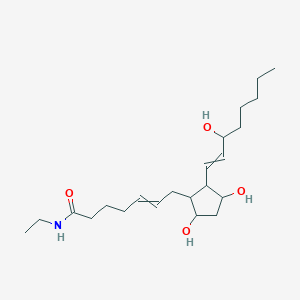
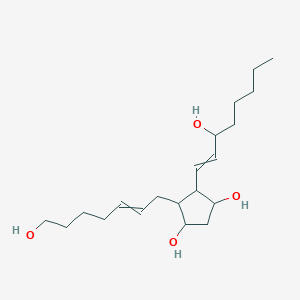
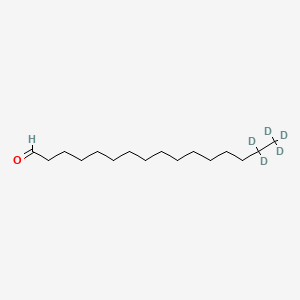
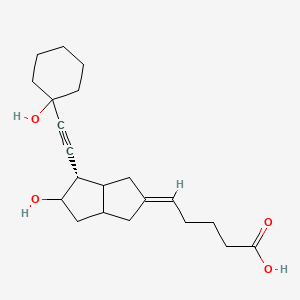

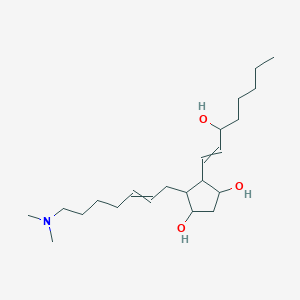
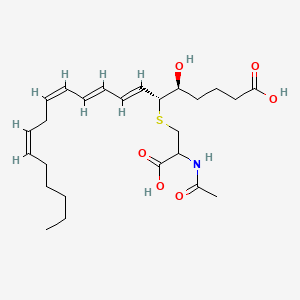
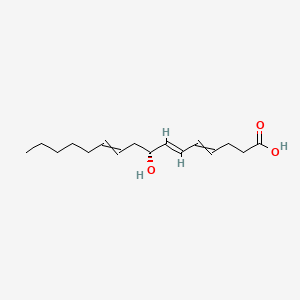
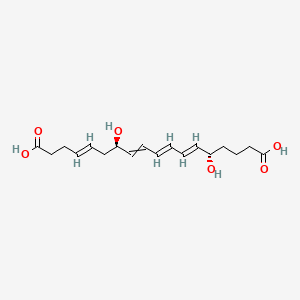
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
